REACTION_SMILES
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[C:29](=[O:30])([OH:31])[O-:32].[CH3:34][S:35]([CH3:36])=[O:37].[CH3:8][C:9]([CH3:10])([O-:11])[CH3:12].[F:14][c:15]1[cH:16][cH:17][c:18]([C:25]([F:26])([F:27])[F:28])[c:19]([C:20](=[O:21])[O:22][CH3:23])[cH:24]1.[K+:13].[Na+:33].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:15]1[cH:16][cH:17][c:18]([C:25]([F:26])([F:27])[F:28])[c:19]([C:20](=[O:21])[O:22][CH3:23])[cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(F)ccc1C(F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cc(Oc2ccccc2)ccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |